2-propyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
Description
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-propyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-2-3-7-12-8-6(10(14)15)4-5-11-9(8)13-7/h4-5H,2-3H2,1H3,(H,14,15)(H,11,12,13) |
InChI Key |
RZFXUYRDCLLLDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=NC=CC(=C2N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-propyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves the formation of the imidazole ring followed by the fusion with a pyridine ring. One common method involves the hydrogenation of the imidazole and pyridine rings . Another approach includes the use of catalysts to facilitate the formation of the imidazopyridine skeleton .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-propyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-propyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study various biological processes.
Industry: It is used in the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2-propyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as a GABA A receptor agonist, it enhances the inhibitory effects of GABA in the central nervous system. It also inhibits proton pumps and aromatase enzymes, affecting various physiological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties based on the provided evidence:
Key Observations :
Substituent Effects: Propyl vs. Halogenated Derivatives: Bromo and chloro substituents (e.g., in CAS 76629-21-5 and CAS 893723-46-1) increase molecular weight and reactivity, enabling participation in Suzuki-Miyaura couplings .
Biological Activity :
- Carboxamide derivatives of the base compound (e.g., N-(3-chloro-4-fluorophenyl)-analogs) demonstrate kinase inhibitory activity, with substituent position (2 vs. 3) influencing potency .
- Thiazolo analogs (e.g., from ) exhibit distinct binding profiles due to altered heterocyclic systems .
Synthetic Accessibility: Carboxylic acid derivatives are typically synthesized via cyclization of 2,3-diaminopyridine precursors with carboxylic acids under acidic conditions (e.g., H₂SO₄ at 160°C) .
Biological Activity
2-Propyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a fused imidazole and pyridine ring system, which is known to impart various pharmacological properties. The presence of the propyl group at the 2-position and a carboxylic acid group at the 7-position contributes to its unique structural characteristics, influencing its biological interactions.
- Molecular Formula : C10H11N3O2
- Molecular Weight : 205.21 g/mol
- Structural Features :
- Imidazo[4,5-b]pyridine core
- Propyl substitution at the 2-position
- Carboxylic acid substitution at the 7-position
Pharmacological Activities
Research indicates that compounds within the imidazo[4,5-b]pyridine class exhibit significant biological activities. Notably, this compound has been investigated for various pharmacological effects:
-
Antimicrobial Activity :
- Studies have shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective antibacterial activity, with some derivatives demonstrating MIC values as low as 0.15 μg/mL against Staphylococcus aureus and Bacillus subtilis .
- Kinase Inhibition :
- Antioxidant Properties :
Structure-Activity Relationship (SAR)
The unique structural features of this compound influence its biological activity. The propyl group may enhance lipophilicity and bioavailability compared to other derivatives with different substitutions:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid | Methyl group at the 2-position | Enhanced lipophilicity |
| 2-Ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid | Ethyl group at the 2-position | Potentially improved bioavailability |
| 3-Hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid | Hydroxyl substitution at the 3-position | Increased solubility |
This table illustrates how variations in substituents can lead to distinct pharmacological profiles.
Case Studies
-
Antimicrobial Evaluation :
A study evaluated the antimicrobial efficacy of various imidazo[4,5-b]pyridine derivatives, including our compound of interest. Results indicated that modifications at specific positions significantly affected antibacterial potency . For instance, compounds with electron-withdrawing groups exhibited enhanced activity against resistant bacterial strains. -
Kinase Inhibition Studies :
A series of experiments demonstrated that derivatives of imidazo[4,5-b]pyridine could inhibit GSK-3 activity effectively. The presence of specific substituents was correlated with increased inhibition rates, highlighting the importance of structural optimization in drug design .
Q & A
Q. What are the standard synthetic routes for 2-propyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid?
The compound can be synthesized via phase-transfer catalysis (solid-liquid) using precursors like substituted pyridine diamines and aldehydes. For example, 5-bromopyridine-2,3-diamine reacts with benzaldehyde in dimethylformamide (DMF) with p-toluenesulfonic acid as a catalyst to form imidazo-pyridine derivatives . Adjusting the alkylating agent (e.g., propyl bromide) during the reaction can introduce the 2-propyl substituent. Reaction optimization includes controlling temperature (80–100°C) and solvent polarity to enhance yield.
Q. How is structural characterization performed for this compound?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm the imidazo-pyridine core. Aromatic protons appear as multiplets in δ 7.0–8.5 ppm, while the carboxylic acid proton shows a broad peak near δ 12–13 ppm .
- IR spectroscopy : The carboxylic acid group is confirmed by a strong O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
- Mass spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ for C₁₀H₁₁N₃O₂).
Q. What in vitro assays are used to evaluate its biological activity?
Standard protocols include:
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Anticancer screening : Cell viability assays (e.g., MTT) on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, measuring activity reduction at varying compound concentrations .
Q. How should stability and storage conditions be optimized?
Store the compound at –20°C in airtight, light-resistant containers under inert gas (N₂ or Ar). Stability studies recommend:
- pH stability : Test solubility in buffered solutions (pH 2–9) to assess degradation rates via HPLC .
- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures (>150°C for most imidazo-pyridines) .
Advanced Research Questions
Q. How can synthetic yields be improved for scale-up?
Advanced strategies include:
- Ionic liquid solvents : Replace DMF with 1-butyl-3-methylimidazolium bromide ([bmim]Br) to enhance reaction efficiency at 100°C, achieving >85% yield .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining regioselectivity.
- Catalyst screening : Test alternatives to p-toluenesulfonic acid, such as zeolites or metal-organic frameworks (MOFs), to minimize side products .
Q. What computational methods elucidate its mechanism of action?
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., DNA gyrase for antimicrobial activity). The carboxylic acid group often forms hydrogen bonds with catalytic residues .
- QSAR studies : Correlate substituent electronic properties (Hammett σ values) with bioactivity to guide structural modifications .
Q. How are structure-activity relationship (SAR) studies designed for this scaffold?
- Variation of substituents : Synthesize analogs with different alkyl chains (e.g., ethyl, butyl) at the 2-position and fluorinated aryl groups at the 7-position.
- Biological profiling : Compare IC₅₀ values across analogs to identify critical functional groups. For example, 2-propyl derivatives show enhanced lipophilicity and membrane permeability over methyl analogs .
Q. How to resolve contradictions in biological data across studies?
- Control experiments : Verify assay conditions (e.g., serum concentration in cell cultures) to rule out false positives/negatives.
- Meta-analysis : Compare data from structurally similar compounds (e.g., 6-(4-chlorophenyl)-oxazolo-pyridine derivatives) to identify trends in substituent effects .
Q. What advanced techniques analyze degradation products?
Q. How can this compound be applied in cross-disciplinary research?
- Materials science : Incorporate into metal-organic frameworks (MOFs) for catalytic applications, leveraging its rigid heterocyclic core .
- Chemical biology : Conjugate with fluorescent tags (e.g., FITC) for cellular imaging to track target engagement in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
